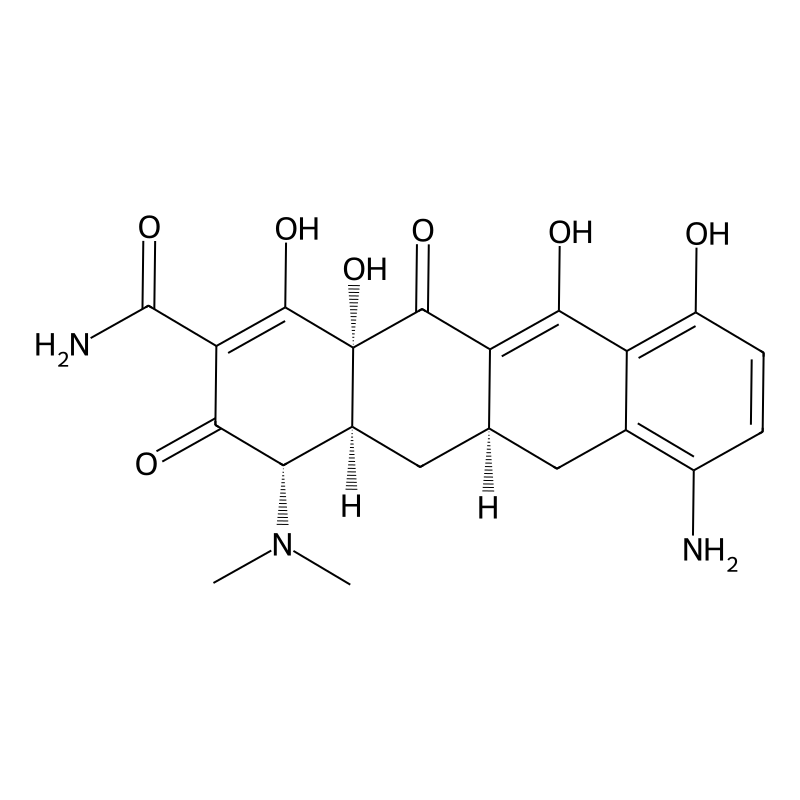

7-Didemethyl Minocycline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Neuroprotective Properties

Studies suggest that 7-DMM may possess anti-inflammatory and neuroprotective properties, potentially beneficial in various neurological disorders.

- Microglial Modulation: Research indicates 7-DMM's ability to modulate microglial activity, immune cells in the central nervous system (CNS) []. Microglial overactivation contributes to neuroinflammation, a hallmark of several neurodegenerative diseases. 7-DMM's potential to regulate microglia suggests its possible role in mitigating neuroinflammation [].

- Neuroprotection in Animal Models: Studies in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, have shown promising results with 7-DMM administration. It has demonstrated neuroprotective effects by reducing neuronal damage and improving behavioral outcomes [, ].

7-Didemethyl Minocycline is a derivative of Minocycline, a well-known tetracycline antibiotic. The molecular formula for 7-Didemethyl Minocycline is , and it possesses a molar mass of approximately 401.45 g/mol. This compound is characterized by the absence of two methyl groups at the 7-position of the Minocycline structure, which impacts its biological properties and activity.

Minocycline itself is recognized for its broad-spectrum antibacterial properties, primarily effective against Gram-positive and Gram-negative bacteria. It operates by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, thus preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . The modification in 7-Didemethyl Minocycline may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound.

- Potential mechanisms: Like minocycline, 7-DMM might inhibit bacterial protein synthesis by binding to ribosomes. Additionally, research suggests it may possess anti-inflammatory and neuroprotective properties, but the exact mechanisms underlying these effects remain under investigation.

- No comprehensive data on the safety profile of 7-DMM is currently available. Minocycline, its parent compound, can cause side effects like dizziness, nausea, and skin discoloration []. Considering the structural similarity, 7-DMM might share some of these hazards. Further research is needed to establish a complete safety profile.

- Oxidation: Under specific conditions, 7-Didemethyl Minocycline can be oxidized to form other derivatives that may exhibit different biological activities.

- Reduction: This compound can also participate in reduction reactions, which may lead to the formation of more stable or less active forms.

- Substitution Reactions: The functional groups present in 7-Didemethyl Minocycline allow for substitution reactions that can modify its pharmacological properties.

These reactions are essential for understanding the compound's stability, reactivity, and potential applications in medicinal chemistry.

The synthesis of 7-Didemethyl Minocycline can be approached through several methodologies:

- Chemical Modification: Starting from Minocycline, chemical modification techniques such as demethylation can be employed to remove the methyl groups at the 7-position.

- Total Synthesis: A complete synthetic route may involve constructing the tetracycline core followed by selective functional group modifications.

- Biotransformation: Utilizing microbial or enzymatic systems to selectively modify Minocycline into its didemethylated form could provide a more environmentally friendly synthesis route.

Specific protocols for these methods are detailed in chemical literature and databases .

7-Didemethyl Minocycline holds potential applications in various fields:

- Antibiotic Research: As a derivative of an established antibiotic, it could be investigated for enhanced activity against resistant bacterial strains.

- Pharmaceutical Development: Its unique structure may lead to new formulations with improved pharmacokinetics or reduced side effects compared to traditional tetracyclines.

- Neuroprotective Studies: Given the neuroprotective properties associated with tetracyclines, this compound could be explored in models of neurodegenerative diseases.

Interaction studies involving 7-Didemethyl Minocycline would focus on its pharmacokinetic interactions with other drugs and its effects on biological systems. Potential areas include:

- Drug-Drug Interactions: Investigating how this compound interacts with other antibiotics or medications could reveal important information about combined therapies.

- Mechanisms of Action: Understanding how 7-Didemethyl Minocycline affects cellular pathways can provide insights into its therapeutic potential beyond antibacterial activity.

These studies are crucial for determining safe and effective use in clinical settings.

Several compounds share structural similarities with 7-Didemethyl Minocycline. Notable examples include:

- Minocycline: The parent compound known for broad-spectrum antibiotic activity.

- Doxycycline: Another tetracycline antibiotic with similar mechanisms but differing pharmacokinetics.

- Tetracycline: The original member of the tetracycline class with a broader historical use but lower efficacy against resistant strains.

| Compound | Structure Difference | Unique Properties |

|---|---|---|

| 7-Didemethyl Minocycline | Two methyl groups removed from position 7 | Potentially altered antibacterial activity |

| Minocycline | Full methylation at position 7 | Broad-spectrum antibiotic |

| Doxycycline | Different substitution pattern | Better absorption and longer half-life |

| Tetracycline | Original tetracycline structure | Less effective against resistant strains |

The uniqueness of 7-Didemethyl Minocycline lies in its specific structural modifications that may confer distinct biological activities or therapeutic advantages over traditional tetracyclines. Further research is necessary to elucidate these differences fully.

The biosynthesis of 7-Didemethyl Minocycline hinges on enzymatic demethylation, a process that selectively removes methyl groups from minocycline’s tetracyclic scaffold. This reaction is catalyzed by oxidative enzymes such as thyroid peroxidase (TPO) and manganese peroxidase (MnP), which facilitate the conversion of minocycline into its demethylated derivative through intermediate oxidation states.

Oxidative Demethylation by Peroxidases

Thyroid peroxidase (TPO), a heme-containing enzyme, oxidizes minocycline via a mechanism involving hydrogen peroxide (H₂O₂) and iodide. This reaction generates a benzoquinone iminium ion intermediate, which undergoes subsequent dehydrogenation and demethylation at the 4-(dimethylamino) group. Similarly, manganese peroxidase (MnP) from Phanerochaete chrysosporium catalyzes the demethylation of tetracyclines through the formation of Mn³⁺-oxalate complexes. These complexes abstract electrons from the dimethylamino group, leading to N-demethylation and the production of 7-Didemethyl Minocycline.

Table 1: Enzymes Catalyzing Demethylation in Tetracycline Derivatives

| Enzyme | Cofactor | Demethylation Site | Reaction Byproducts |

|---|---|---|---|

| Thyroid peroxidase | H₂O₂, I⁻ | C4 dimethylamino | Benzoquinone iminium, H₂O |

| Manganese peroxidase | Mn³⁺, oxalate | C4 dimethylamino | CO₂, Mn²⁺, hydroxylated products |

| Flavin monooxygenase | FAD, NADPH | C11a | Hydroxylated tetracycline |

Flavin-Dependent Oxidation Pathways

Flavin monooxygenases (FMOs), such as TetX, represent another demethylation route. TetX binds flavin adenine dinucleotide (FAD) and uses NADPH to hydroxylate tetracyclines at C11a, destabilizing the methyl groups and leading to non-enzymatic degradation. While TetX primarily targets older tetracyclines, its activity on minocycline derivatives like 7-Didemethyl Minocycline remains limited compared to peroxidase-driven pathways.

7-Didemethyl Minocycline represents a metabolite of minocycline with potential neuroprotective properties through modulation of microglial activation pathways. While specific research on this demethylated derivative remains limited, extensive studies on the parent compound minocycline have demonstrated significant effects on microglial polarization and inflammatory responses in neurodegenerative disease models.

Minocycline exhibits selective inhibition of microglial polarization toward the pro-inflammatory M1 phenotype while preserving anti-inflammatory M2 microglial functions [1]. This selective modulation occurs through suppression of Nuclear Factor-κB (NF-κB) signaling pathways, which are central to inflammatory gene transcription. In amyotrophic lateral sclerosis models using superoxide dismutase 1 G93A mice, minocycline treatment attenuated the expression of M1 microglial markers including tumor necrosis factor-alpha, interleukin-1 beta, and inducible nitric oxide synthase during progressive disease phases [1]. Simultaneously, the compound preserved the transient enhancement of M2 markers such as arginase-1 and interleukin-10 during early pathogenesis phases.

The mechanism underlying microglial modulation involves direct inhibition of mitogen-activated protein kinase signaling cascades, particularly the c-Jun N-terminal kinase and p38 pathways [2]. These pathways are critical for microglial activation and cytokine production in response to pathological stimuli. Minocycline treatment in kainate-induced seizure models demonstrated sustained reduction in microglial cell aggregation and decreased inflammatory marker expression for extended periods following initial injury [2].

In traumatic brain injury models, minocycline administration resulted in measurable reductions in chronic microglial activation as assessed by positron emission tomography imaging using the translocator protein ligand 11C-PBR28 [3]. This study revealed that minocycline reduced microglial activation by approximately 23 percent in cerebral white matter regions, indicating significant anti-inflammatory effects in chronic neurodegeneration contexts. However, this microglial suppression was associated with increased plasma neurofilament light levels, suggesting complex interactions between inflammatory responses and neuronal integrity.

The selective nature of microglial modulation by minocycline appears related to its ability to interfere with specific signaling pathways while preserving beneficial microglial functions. Studies using lipopolysaccharide-stimulated primary microglial cultures confirmed that minocycline selectively inhibited M1 polarization markers while having minimal effects on interleukin-4-induced M2 polarization responses [1]. This selectivity may be attributed to differential effects on NF-κB activation, as interleukin-4 stimulation does not trigger significant NF-κB upregulation compared to pro-inflammatory stimuli.

Caspase-Dependent Apoptosis Inhibition Mechanisms

The neuroprotective effects of minocycline and its metabolites, including 7-Didemethyl Minocycline, involve comprehensive inhibition of caspase-dependent apoptotic pathways that are central to neuronal death in neurodegenerative diseases. These mechanisms encompass both initiator and effector caspases, as well as upstream mitochondrial events that trigger apoptotic cascades.

Minocycline demonstrates direct inhibitory effects on multiple caspase family members, including caspase-1, caspase-3, caspase-8, and caspase-9 [4] [5]. In cellular models of Huntington disease using mutant huntingtin-expressing striatal cells, minocycline prevented the activation of these caspases following exposure to cytotoxic stimuli. Western blot analyses revealed that minocycline effectively blocked the proteolytic processing of procaspase forms into their active fragments, thereby preventing the execution of apoptotic programs [5].

The compound exerts particularly significant effects on caspase-1, an inflammatory caspase involved in pyroptosis and neuroinflammation. Inhibition of caspase-1 by minocycline contributes to reduced production of mature interleukin-1 beta and interleukin-18, which are key inflammatory cytokines in neurodegenerative processes [6] [7]. This mechanism is especially relevant in conditions characterized by sustained neuroinflammation, such as amyotrophic lateral sclerosis and multiple sclerosis.

Mitochondrial-mediated apoptosis represents a critical target for minocycline intervention. The compound prevents the release of cytochrome c from mitochondria, which is essential for apoptosome formation and caspase-9 activation [4] [5]. Additionally, minocycline inhibits the release of Smac/Diablo, a mitochondrial protein that promotes caspase activation by neutralizing inhibitor of apoptosis proteins. This dual inhibition of cytochrome c and Smac/Diablo release provides comprehensive protection against intrinsic apoptotic pathways.

Minocycline also interferes with Bid cleavage, preventing the formation of truncated Bid (tBid), which is a crucial link between extrinsic and intrinsic apoptotic pathways [5]. This intervention blocks the amplification of death signals between different apoptotic cascades, providing broader neuroprotective coverage. In Huntington disease mouse models, minocycline treatment significantly reduced tBid formation in brain tissue, correlating with improved neurological outcomes.

The stabilization of mitochondrial membrane potential represents another critical mechanism through which minocycline prevents caspase activation. Loss of mitochondrial transmembrane potential is an early event in apoptosis that precedes cytochrome c release. Minocycline treatment preserved mitochondrial membrane potential in both cellular and animal models of neurodegeneration, maintaining cellular energy metabolism and preventing commitment to apoptotic death [5].

In vivo studies using R6/2 mice, a well-established model of Huntington disease, demonstrated that minocycline treatment significantly reduced the cytoplasmic accumulation of apoptogenic factors including cytochrome c, Smac/Diablo, and apoptosis-inducing factor [8]. This reduction was accompanied by decreased activation of downstream caspases and improved behavioral outcomes, confirming the therapeutic relevance of caspase inhibition mechanisms.

Synaptic Plasticity Effects in Murine Fragile X Syndrome Models

Research on minocycline in Fragile X Syndrome models has revealed significant effects on synaptic plasticity through modulation of dendritic spine development and matrix metalloproteinase-9 activity. While specific studies on 7-Didemethyl Minocycline in this context are not available, extensive research on minocycline provides insights into potential mechanisms relevant to the demethylated metabolite.

In Fmr1 knockout mice, the established model of Fragile X Syndrome, minocycline treatment during critical developmental periods rescued characteristic dendritic spine abnormalities [9]. These mice typically exhibit an excess of immature, elongated filopodial spines and a reduction in mature mushroom-shaped spines in hippocampal neurons. Three weeks of minocycline treatment in newborn Fmr1 knockout mice significantly increased the proportion of mature dendritic spines while reducing immature spine profiles [9].

The mechanism underlying these synaptic effects involves inhibition of matrix metalloproteinase-9, which is pathologically elevated in Fragile X Syndrome [10] [11]. In Fmr1 knockout mouse hippocampus, both protein levels and enzymatic activity of matrix metalloproteinase-9 were significantly increased compared to wild-type controls. Minocycline treatment reduced both active matrix metalloproteinase-9 protein levels and gelatinase activity toward normal ranges [10]. This reduction in matrix metalloproteinase-9 activity appears to be essential for the restoration of normal dendritic spine maturation.

Primary hippocampal neuron cultures from Fmr1 knockout mice provided additional mechanistic insights into synaptic plasticity effects. Treatment of these cultures with matrix metalloproteinase-9 alone induced immature dendritic spine profiles similar to those observed in Fragile X Syndrome, confirming the causal relationship between elevated matrix metalloproteinase-9 and synaptic pathology [10]. Conversely, minocycline treatment of Fmr1 knockout cultures promoted the formation of mature spine types and restored normal spine density.

Genetic confirmation of the matrix metalloproteinase-9 pathway came from studies crossing Fmr1 knockout mice with matrix metalloproteinase-9 knockout mice [11]. This genetic approach completely rescued key aspects of Fragile X Syndrome phenotypes, including dendritic spine abnormalities, aberrant metabotropic glutamate receptor 5-dependent long-term depression, and behavioral deficits in open field and social novelty tests. These findings definitively established matrix metalloproteinase-9 as necessary for the development of Fragile X Syndrome-associated synaptic defects.

Behavioral correlates of synaptic plasticity improvements were demonstrated in multiple paradigms. Minocycline-treated Fmr1 knockout mice showed reduced anxiety in elevated plus maze testing and enhanced strategic exploratory behavior in Y-maze tasks compared to untreated knockout mice [9]. These behavioral improvements occurred concurrently with the restoration of dendritic spine morphology, suggesting functional significance of the synaptic changes.

Chronic minocycline treatment during development also improved social recognition memory in Fmr1 knockout mice [12]. Adult mice that received minocycline throughout critical developmental stages showed enhanced performance in novel mouse recognition tasks, addressing a core behavioral deficit in Fragile X Syndrome. Interestingly, this improvement occurred without changes in expression levels of postsynaptic density protein-95, extracellular signal-regulated kinase 1/2, or protein kinase B in prefrontal cortex, suggesting that the mechanisms may involve alternative synaptic regulatory pathways [12].

Electrophysiological studies using electroencephalography revealed that minocycline treatment normalized auditory processing abnormalities characteristic of Fragile X Syndrome [13]. Ten days of minocycline treatment in adult Fmr1 knockout mice increased gamma band phase locking in response to auditory stimuli and reduced sound-evoked power of auditory event-related potentials. These changes indicate improved temporal processing fidelity and enhanced neural synchronization, reflecting beneficial effects on synaptic network function.

Human studies in Fragile X Syndrome patients have provided translational validation of the synaptic plasticity mechanisms identified in mouse models. Plasma matrix metalloproteinase-9 activity levels were significantly elevated in individuals with Fragile X Syndrome compared to healthy controls, and minocycline treatment reduced these levels in association with clinical improvement [14]. A randomized controlled trial demonstrated significant improvements in Clinical Global Impression Scale scores following three months of minocycline treatment, with effects attributed to matrix metalloproteinase-9 inhibition pathways [15].